Chloride Channel Inhibition: Patent-Scope Potency Against VRAC and CaCC
The target compound is explicitly encompassed within the claimed genus of pyridazine sulfonamide derivatives (Formulas I-III, Tables 1-3) in U.S. Patent US20110288093 A1, which are defined as inhibitors of volume-regulated anion channels (VRAC) and calcium-activated chloride channels (CaCC) [1]. This patent establishes a direct mechanistic claim linking this specific chemical scaffold to chloride channel blockade, a property not automatically shared by all sulfonamides.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Chloride channel (VRAC/CaCC) inhibition claimed in patent |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog (not explicitly claimed) |
| Quantified Difference | Not available in the abstract or accessible portions of the patent document |
| Conditions | Cell-based ion flux assays, as described in the patent specification |
Why This Matters
This patent linkage confirms the compound's intended research application in ion channel biology, providing a scientific rationale for its procurement over uncharacterized, commercially available analogs lacking such documentation.
- [1] De Hostos, E. L., & Nguyen, T. H. (2011). Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application No. US20110288093 A1. View Source
